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Introduction

CBT-295 is a potent, orally bioavailable, type | autotaxin (ATX) inhibitor with an IC50 of 120 nM.
[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a
signaling lipid involved in a multitude of cellular processes. The ATX-LPA signaling axis has
been implicated in the pathophysiology of various diseases, including liver fibrosis and
inflammation. These application notes provide a comprehensive overview of the
pharmacokinetic (PK) and pharmacodynamic (PD) properties of CBT-295, along with detailed
protocols for its preclinical evaluation in a rat model of chronic liver disease.

Pharmacokinetic Profile of CBT-295

A summary of the key pharmacokinetic parameters of CBT-295 in rats following a single
intravenous (IV) and oral (PO) administration is presented below. The data indicates that CBT-
295 possesses favorable pharmacokinetic properties, including good oral bioavailability.[1]

Table 1: Pharmacokinetic Parameters of CBT-295 in Rats
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Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
T% (h) 1.9

CL (mL/min/kg) 324

Vss (L/kg) 5.3

AUC (ng-h/mL)

Cmax (ng/mL)

Tmax (h)

Oral Bioavailability (%) - Good

TY%: Terminal half-life; CL: Total clearance; Vss: Volume of distribution at steady state; AUC:
Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration;
Tmax: Time to reach maximum plasma concentration. Data derived from a study in rats.[1]
Dashes indicate data not provided in the source material.

Pharmacodynamic Activity of CBT-295

CBT-295 has demonstrated significant efficacy in a rat model of bile duct ligation (BDL)-
induced chronic liver disease and associated hepatic encephalopathy. Oral administration of
CBT-295 (20 mg/kg, twice daily for 28 days) resulted in a marked improvement in liver function
and a reduction in key markers of inflammation and fibrosis.[1]

Table 2: Summary of Pharmacodynamic Effects of CBT-295 in a Rat Model of Chronic Liver
Disease
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Parameter

Effect of CBT-295 Treatment

Plasma LPA Levels

Significantly increased in BDL rats; CBT-295

reduces LPA levels.[1]

Inflammatory Cytokines (TGF-3, TNF-q, IL-6)

Significant reduction in plasma levels.[1]

Liver Function Enzymes (ALT, AST, ALP)

Reduction in plasma activity by 21.5%, 20.4%,
and 21.6% respectively (effect was not

statistically significant).[1]

Plasma Albumin

Marked increase of 13%.[1]

Liver Fibrosis (Collagen Deposition)

Reduced collagen deposition.[1]

Bile Duct Proliferation (CK-19)

Reduced.[1]

Blood and Brain Ammonia Levels

Reduced.[1]

Neuroinflammation

Attenuated.[1]

LPA: Lysophosphatidic acid; TGF-3: Transforming growth factor-beta; TNF-a: Tumor necrosis

factor-alpha; IL-6: Interleukin-6; ALT: Alanine aminotransferase; AST: Aspartate

aminotransferase; ALP: Alkaline phosphatase; CK-19: Cytokeratin-19. All data is from a study

in a bile duct ligation rat model.[1]

Signaling Pathway

CBT-295 exerts its therapeutic effects by inhibiting autotaxin, thereby reducing the production

of LPA. LPA signals through a family of G protein-coupled receptors (GPCRS), leading to the

activation of downstream pathways that promote inflammation and fibrosis. The diagram below

illustrates the ATX-LPA signaling axis and the point of intervention for CBT-295.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15612879?utm_src=pdf-body-img
https://www.benchchem.com/product/b15612879?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and
Pharmacodynamic Studies of CBT-295]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612879#pharmacokinetic-and-pharmacodynamic-
studies-of-cbt-295]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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